1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
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Overview
Description
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine typically involves the nitration of a fluorobenzene derivative followed by amination. One common method involves the nitration of 5-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine, and subsequent methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method can employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity under milder conditions .
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Reduction: Formation of 1-(5-fluoro-2-aminophenyl)-N-methylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-fluoro-2-nitrophenyl)ethanone
- 5-fluoro-2-nitrophenylacetonitrile
- 5-fluoro-2-hydroxy-3-nitroacetophenone
Uniqueness
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is unique due to the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
HDPUZXUQRCTHCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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